molecular formula C11H13ClO B8516822 6-Chloro-1,1-dimethyl-indan-5-ol

6-Chloro-1,1-dimethyl-indan-5-ol

Cat. No. B8516822
M. Wt: 196.67 g/mol
InChI Key: DNYNXTNUQNWJHI-UHFFFAOYSA-N
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Patent
US09051331B2

Procedure details

The title compound was prepared from 6-chloro-5-methoxy-1,1-dimethyl-indan by treatment with BBr3 as in Example 11.
Name
6-chloro-5-methoxy-1,1-dimethyl-indan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2([CH3:12])[CH3:11])=[CH:4][C:3]=1[O:13]C.B(Br)(Br)Br>>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2([CH3:11])[CH3:12])=[CH:4][C:3]=1[OH:13]

Inputs

Step One
Name
6-chloro-5-methoxy-1,1-dimethyl-indan
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2CCC(C2=C1)(C)C)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2CCC(C2=C1)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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